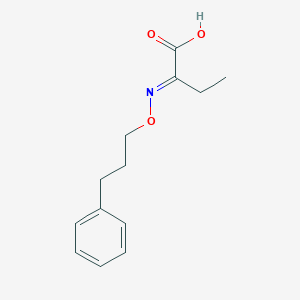
2-((3-Phenylpropoxy)imino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, is a small molecule drug initially developed by Boehringer Mannheim. It is an enzyme inhibitor and was primarily researched for its potential use in treating diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BM-13677 involves the reaction of 3-bromo-4-methoxyaniline with propane-2-sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of BM-13677 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
BM-13677 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BM-13677 has been primarily researched for its potential use in treating diabetes mellitus due to its enzyme inhibitory properties . . Additionally, its chemical structure makes it a useful intermediate in organic synthesis, allowing for the creation of various derivatives for further research.
Mechanism of Action
Comparison with Similar Compounds
BM-13677 is unique due to its specific enzyme inhibitory properties and its chemical structure. Similar compounds include:
MK-677: Another small molecule with enzyme inhibitory properties, but with different targets and applications.
BM-13,677: A compound with a similar chemical structure but different biological activity.
BM-13677 stands out due to its specific application in treating diabetes mellitus and its unique chemical structure that allows for various chemical modifications.
Properties
| 129393-59-5 | |
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2E)-2-(3-phenylpropoxyimino)butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-12(13(15)16)14-17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)/b14-12+ |
InChI Key |
TVHDNHNLJMQXMI-WYMLVPIESA-N |
Isomeric SMILES |
CC/C(=N\OCCCC1=CC=CC=C1)/C(=O)O |
SMILES |
CCC(=NOCCCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCC(=NOCCCC1=CC=CC=C1)C(=O)O |
synonyms |
BM 13,677 BM 13677 BM-13677 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
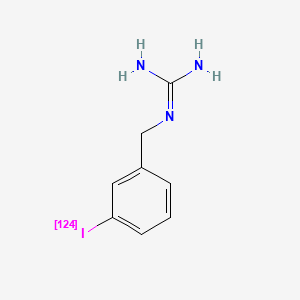

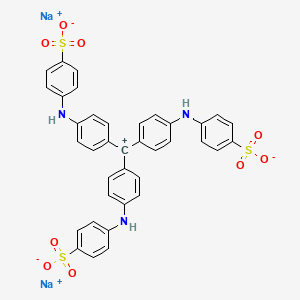
![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
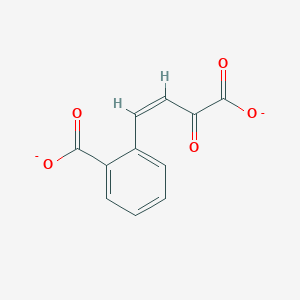

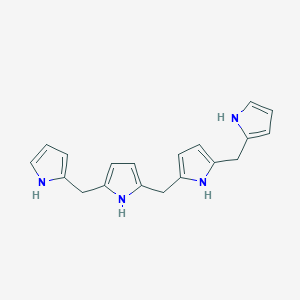

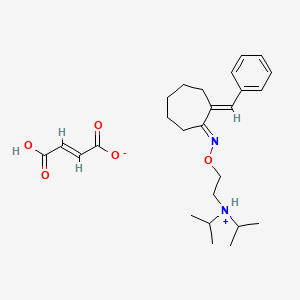
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)
